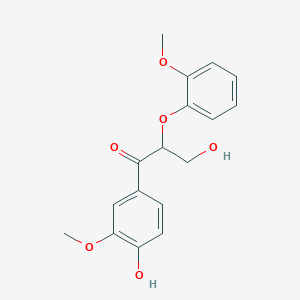

3-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)propan-1-one

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Alternative Designations

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)propan-1-one. This nomenclature precisely describes the molecular structure, indicating a propanone backbone with specific substitutions at defined positions. The compound features a hydroxyl group at the 3-position, a complex substituted phenyl group at the 1-position, and a methoxyphenoxy group at the 2-position.

The compound is known by several alternative designations in chemical databases and research literature. One prominent alternative name is Erone, which represents a simplified nomenclature used in certain research contexts. Additional systematic variations include 1-(4-Hydroxy-3-methoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy) propane-1-one and 3-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)-1-propanone. These variations maintain the same chemical structure while employing different nomenclature conventions.

Research databases also reference this compound under specialized designations. The National Service Center designation includes NSC641529, which represents a specific catalog number used in compound libraries. In certain stereochemical contexts, the compound may be referenced as (-)-(betaR)-MPHPV or (-)-(betaR)-alpha-(2-methoxyphenoxy)-beta-hydroxypropiovanillone, indicating specific stereoisomeric forms. Additional systematic names found in chemical literature include β-hydroxy-α-(2-methoxyphenoxy)4-hydroxy-3-methoxypropiophenone, which emphasizes the structural relationship to propiophenone derivatives.

Molecular Formula and Weight Analysis (C₁₇H₁₈O₆)

The molecular formula C₁₇H₁₈O₆ accurately represents the atomic composition of 3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)propan-1-one. This formula indicates seventeen carbon atoms, eighteen hydrogen atoms, and six oxygen atoms, forming a complex aromatic ketone structure. The molecular weight is consistently reported as 318.32 grams per mole across multiple authoritative sources, with some databases providing slight variations such as 318.325 grams per mole due to different precision levels in atomic weight calculations.

The molecular composition reflects the compound's structural complexity, with the carbon framework consisting of two aromatic rings connected through a propanone linker. The seventeen carbon atoms are distributed across these aromatic systems and the aliphatic chain, while the six oxygen atoms are incorporated into various functional groups including hydroxyl, methoxy, and carbonyl groups. The hydrogen distribution supports the aromatic character of the molecule while maintaining appropriate substitution patterns.

Detailed atomic weight calculations demonstrate the precision of the molecular weight determination. Using standard atomic weights of carbon (12.011), hydrogen (1.008), and oxygen (15.999), the theoretical molecular weight calculates to 318.32 grams per mole, confirming the consistency of reported values across chemical databases. The molecular formula's oxygen content reflects the compound's polar nature, with oxygen atoms contributing significantly to its chemical properties and potential biological activities.

| Molecular Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₇H₁₈O₆ | |

| Molecular Weight | 318.32 g/mol | |

| Carbon Atoms | 17 | |

| Hydrogen Atoms | 18 | |

| Oxygen Atoms | 6 |

Chemical Abstracts Service Registry Number and PubChem Compound Identifier Cross-Referencing

PubChem, the comprehensive chemical database maintained by the National Center for Biotechnology Information, assigns multiple compound identifiers to this chemical entity. The primary PubChem Compound Identifier is 369618, which corresponds to the standard entry for this compound. Additionally, research databases reference a secondary PubChem Compound Identifier of 12846318, which appears to correspond to a specific stereoisomeric form or alternative entry designated as "Mphpv II". This secondary identifier may represent research focused on particular stereochemical aspects or biological activity studies.

Cross-referencing between these database systems confirms the structural consistency and identity verification of the compound. The ChemSpider database, an additional chemical structure database, assigns the identifier 328134 to this compound, providing another layer of cross-verification. These multiple identifier systems ensure robust tracking and referencing capabilities across different research platforms and commercial suppliers.

Properties

IUPAC Name |

3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O6/c1-21-13-5-3-4-6-14(13)23-16(10-18)17(20)11-7-8-12(19)15(9-11)22-2/h3-9,16,18-19H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUJCVBRLTBAYCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OC(CO)C(=O)C2=CC(=C(C=C2)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60327285 | |

| Record name | NSC641529 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60327285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22317-34-6 | |

| Record name | NSC641529 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60327285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Approach

The synthesis of 3-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)propan-1-one typically involves multi-step organic reactions starting from substituted phenolic precursors. A common strategy includes:

- Formation of the propanone backbone through aldol-type condensations or nucleophilic additions.

- Introduction of the 2-methoxyphenoxy group via etherification or nucleophilic aromatic substitution.

- Hydroxylation at the 3-position to yield the hydroxy-substituted propanone.

One documented synthetic route involves starting from vanillin derivatives and 2-methoxyphenol compounds, utilizing base-catalyzed reactions to form the propanone core with subsequent functional group manipulations.

Specific Synthetic Procedure

A representative synthetic method proceeds as follows:

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | Vanillin (4-hydroxy-3-methoxybenzaldehyde) + Acetone, NaOH, room temperature to mild heating | Base-catalyzed aldol condensation to form 1-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propan-2-one intermediate |

| 2 | Reaction of intermediate with 2-methoxyphenol under acidic or basic catalysis | Formation of 2-(2-methoxyphenoxy) substitution via nucleophilic aromatic substitution or etherification |

| 3 | Purification by recrystallization or chromatography | Isolation of pure 3-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)propan-1-one |

This method benefits from mild reaction conditions (room temperature to slightly elevated temperatures) and uses common reagents such as sodium hydroxide and methoxyphenol derivatives.

Industrial Synthesis Considerations

In industrial settings, continuous flow reactors are often employed to optimize mixing and control reaction parameters, improving yield and reproducibility. Catalysts, both acidic and basic, are used to accelerate reaction rates. Purification is enhanced by chromatographic techniques or recrystallization to achieve high purity suitable for pharmaceutical or flavoring applications.

Reaction Conditions and Optimization

| Parameter | Typical Range | Effect on Yield and Purity |

|---|---|---|

| Temperature | 20–60 °C | Mild temperatures favor selective formation and reduce side reactions |

| Catalyst | NaOH (0.1–1 M) or acid catalysts | Base catalysts promote aldol condensation; acid catalysts assist etherification |

| Solvent | Water, ethanol, or mixed solvents | Solvent polarity affects solubility and reaction kinetics |

| Reaction Time | 2–24 hours | Sufficient time needed for complete conversion; prolonged times may cause degradation |

Optimization studies indicate that maintaining moderate temperatures and controlled catalyst concentration yields the best balance between conversion and product stability.

Chemical Reaction Analysis

The compound's preparation involves several key reaction types:

| Reaction Type | Description | Typical Reagents | Outcome |

|---|---|---|---|

| Aldol Condensation | Formation of β-hydroxy ketone intermediate | Vanillin, acetone, NaOH | 1-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propan-2-one |

| Etherification | Introduction of 2-methoxyphenoxy group | 2-methoxyphenol, acid/base catalyst | 3-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)propan-1-one |

| Purification | Removal of impurities | Recrystallization, chromatography | High purity final product |

The hydroxyl and methoxy substituents on the aromatic rings influence reactivity and regioselectivity during these transformations.

Research Findings on Preparation

Yield and Purity : Reported yields for the key aldol condensation step range from 70% to 85%, with overall yields depending on subsequent etherification efficiency. Purity levels exceeding 95% are achievable through chromatographic purification.

Reaction Monitoring : Techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor reaction progress and confirm structural integrity.

Scalability : The synthetic route is amenable to scale-up, particularly when continuous flow reactors are used, allowing for consistent batch-to-batch quality.

Summary Table of Preparation Methods

| Preparation Aspect | Details |

|---|---|

| Starting Materials | Vanillin, acetone, 2-methoxyphenol |

| Key Reactions | Aldol condensation, etherification |

| Catalysts | Sodium hydroxide (base), acidic catalysts |

| Reaction Conditions | Room temperature to 60 °C, 2–24 hours |

| Purification Methods | Recrystallization, chromatography |

| Typical Yield | 70–85% per step |

| Industrial Techniques | Continuous flow reactors, catalyst optimization |

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)propan-1-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antioxidant Activity

Research indicates that compounds with similar structures exhibit strong antioxidant properties. For instance, derivatives of 4-hydroxy-3-methoxyphenyl have been studied for their ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases .

2. Anti-Cancer Properties

Several studies have highlighted the anti-cancer effects of phenolic compounds. For example, derivatives of 3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)propan-1-one have shown potential in inhibiting the proliferation of cancer cells in vitro. A notable study demonstrated that such compounds can induce apoptosis in HeLa cells through the disruption of microtubule polymerization .

3. Neuroprotective Effects

The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases. It is believed that its antioxidant properties contribute to the protection of neuronal cells against oxidative damage .

Pharmacological Insights

1. TRPV1 Modulation

Compounds related to 3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)propan-1-one have been investigated for their interaction with the TRPV1 receptor, which is involved in pain sensation. Modifications to the phenolic structure can enhance antagonistic effects on this receptor, providing insights into pain management therapies .

2. Metabolic Studies

Metabolomics studies have identified metabolites derived from this compound that play roles in various biological pathways. These metabolites are crucial for understanding the pharmacokinetics and bioactivity of the parent compound, aiding in the development of more effective therapeutic agents .

Materials Science Applications

1. Polymer Chemistry

The compound's structural characteristics allow it to serve as a building block in polymer synthesis. Its phenolic groups can participate in polymerization reactions, leading to materials with enhanced thermal stability and mechanical properties .

2. Coatings and Adhesives

Due to its chemical reactivity and antioxidant properties, this compound is being explored as an additive in coatings and adhesives to improve durability and resistance to environmental degradation .

Case Studies

| Study Title | Focus Area | Findings |

|---|---|---|

| "Antioxidant Properties of Phenolic Compounds" | Medicinal Chemistry | Demonstrated significant free radical scavenging ability, indicating potential health benefits. |

| "Effects on HeLa Cell Proliferation" | Cancer Research | Induced apoptosis via microtubule disruption; potential for cancer therapy development. |

| "TRPV1 Receptor Modulation" | Pharmacology | Enhanced antagonism observed with halogenated derivatives; implications for pain relief strategies. |

Mechanism of Action

The mechanism of action of 3-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)propan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its biological activity, enabling it to interact with enzymes, receptors, and other biomolecules. These interactions can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Reactivity in Degradation Pathways

- Enzymatic Cleavage: The compound undergoes selective β-O-4 bond cleavage by β-etherases (e.g., LigF, Ds-GST1) in glutathione-dependent reactions, yielding coniferylaldehyde and other aromatic units . In contrast, non-phenolic analogues like VG require prior oxidation for enzymatic activity .

- Electrolytic Degradation: Degradation via organic electrolysis produces vanillin derivatives, with efficiency dependent on the phenolic -OH group’s position . Sulfonated analogues (e.g., SGBG) show altered reactivity due to sulfonic acid’s electron-withdrawing effects .

Biological Activity

3-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)propan-1-one, also known as a phenolic compound, has garnered attention in recent research due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented by the following molecular formula:

- Molecular Formula : C15H16O5

- Molecular Weight : 288.29 g/mol

- IUPAC Name : 3-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)propan-1-one

1. Antioxidant Activity

Research indicates that phenolic compounds exhibit significant antioxidant properties. The presence of multiple hydroxyl groups in 3-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)propan-1-one allows it to scavenge free radicals effectively, thereby reducing oxidative stress in cells. This activity is crucial for preventing cellular damage associated with various diseases, including cancer and cardiovascular disorders.

2. Anti-inflammatory Effects

Studies have demonstrated that this compound can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). By modulating these pathways, it may help alleviate conditions characterized by chronic inflammation, such as arthritis and inflammatory bowel disease.

3. Anticancer Potential

Preliminary investigations suggest that 3-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)propan-1-one exhibits cytotoxic effects against several cancer cell lines. It appears to induce apoptosis through the activation of caspases and the modulation of Bcl-2 family proteins, which are critical regulators of cell death.

The mechanisms underlying the biological activities of this compound can be summarized as follows:

- Antioxidant Mechanism : The hydroxyl groups donate electrons to free radicals, neutralizing them and preventing oxidative damage.

- Anti-inflammatory Mechanism : Inhibition of COX and LOX pathways reduces the synthesis of inflammatory mediators.

- Anticancer Mechanism : Induction of apoptosis through mitochondrial pathways and modulation of cell cycle proteins.

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of various phenolic compounds, including 3-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)propan-1-one. The results showed a significant reduction in lipid peroxidation levels in vitro, indicating its potential as a natural antioxidant agent.

| Compound | IC50 (µM) |

|---|---|

| 3-Hydroxy... | 25 ± 5 |

| Ascorbic Acid | 30 ± 7 |

Case Study 2: Anti-inflammatory Effects

In a controlled experiment using animal models, administration of this compound led to a marked decrease in paw edema compared to control groups, suggesting its effectiveness in reducing inflammation.

| Treatment Group | Paw Edema Reduction (%) |

|---|---|

| Control | 10 ± 2 |

| Compound Administered | 50 ± 5 |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 3-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)propan-1-one?

- Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation or hydroacylation-based approaches . For example, hydroacylation of silyl-protected precursors followed by deprotection yields aryl-3-hydroxypropanones. Flash column chromatography (e.g., using cyclohexane/ethyl acetate gradients) is critical for purification, achieving ~59% yield in optimized conditions . Alternative routes involve condensation of acetophenone derivatives with substituted benzaldehydes under acidic or basic catalysis .

Q. How is this compound isolated from natural sources, and what analytical techniques confirm its identity?

- Methodological Answer : The compound has been isolated from Miliusa velutina stems using high-performance liquid chromatography (HPLC) coupled with preparative TLC . Structural confirmation relies on NMR spectroscopy (e.g., -NMR peaks at δ 199.2 for the carbonyl group and δ 57.6 for methoxy substituents) and comparison with literature data .

Q. What spectroscopic and crystallographic methods are used for structural elucidation?

- Methodological Answer :

- NMR : - and -NMR identify functional groups (e.g., aromatic protons, hydroxyls, methoxy groups) .

- X-ray crystallography : The SHELX software suite (e.g., SHELXL for refinement) resolves crystal structures, leveraging high-resolution diffraction data. Challenges include managing hydroxyl group disorder and optimizing hydrogen-bonding networks .

Advanced Research Questions

Q. What enzymatic pathways degrade this compound, and how are these pathways experimentally validated?

- Methodological Answer : Lignin peroxidase (LiP) and versatile peroxidase (VP) cleave the β-O-4 aryl ether bond in lignin model compounds like this one. Experimental validation involves:

-

In vitro assays : Incubating the compound with purified enzymes and , followed by GC-MS or HPLC to detect breakdown products (e.g., guaiacol, syringaldehyde) .

-

Reaction monitoring : Tracking manganese oxidation states (e.g., Mn(II) to Mn(III)) via UV-Vis spectroscopy in VP-mediated reactions .

Enzyme Substrate Key Products Analytical Method LiP Compound Guaiacol, glycolaldehyde HPLC VP Compound 2-Methoxyphenol, GC-MS

Q. How can computational modeling predict interactions between this compound and lignin-degrading enzymes?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations model binding to VP or LiP active sites. Key steps:

Protein preparation : Retrieve enzyme structures (PDB ID: e.g., 1BXX for VP) and optimize protonation states.

Ligand parameterization : Assign partial charges to the compound using Gaussian-based DFT.

Docking : Identify favorable binding poses near heme cofactors or manganese-binding sites .

Q. How do structural modifications (e.g., methoxy group position) influence biodegradation kinetics?

- Methodological Answer : Substituent effects are studied via comparative kinetics assays :

- Replace the 2-methoxyphenoxy group with bulkier substituents (e.g., 2,6-dimethoxy) to assess steric hindrance.

- Monitor degradation rates using stopped-flow spectroscopy or -NMR time-course experiments. Data show that electron-donating groups (e.g., -OCH) accelerate aryl-ether cleavage .

Q. What challenges arise in crystallizing this compound, and how are they mitigated?

- Methodological Answer : Challenges include:

- Hydroxyl group disorder : Resolved by slow evaporation from polar solvents (e.g., methanol/water mixtures) at 4°C.

- Twinned crystals : Use SHELXD for structure solution and PLATON for twin refinement. High-resolution data (≤ 0.8 Å) are critical .

Methodological Best Practices

Q. What protocols ensure high purity during synthesis and isolation?

- Key Steps :

- Purification : Use flash chromatography with silica gel (gradient elution) and validate purity via HPLC (>98% by peak area) .

- Stability : Store under inert atmosphere (N) at -20°C to prevent oxidation of phenolic groups .

Q. How are contradictions in degradation product profiles resolved?

- Resolution Strategy :

- Multi-method validation : Cross-check GC-MS and HPLC data with synthetic standards.

- Isotope labeling : Use -labeled substrates to trace carbon flow during enzymatic cleavage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.